

Applications of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride in pharmaceutical development

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Compound of Interest

Compound Name: 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride

Cat. No.: B1323554

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Application Notes and Protocols: 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is a member of the arylpropionic acid class of compounds. While specific pharmaceutical applications for this particular molecule are not extensively documented in current literature, the broader class of arylpropionic acid derivatives is well-established for a range of biological activities.^{[1][2][3][4][5]} This document provides potential application notes and detailed experimental protocols to guide researchers in exploring the therapeutic potential of **3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride**, drawing upon the known activities of structurally related compounds.

Compound Details:

Property	Value
IUPAC Name	3-(4-dimethylaminophenyl)propanoic acid;hydrochloride
Molecular Formula	C ₁₁ H ₁₆ ClNO ₂
Molecular Weight	229.70 g/mol
CAS Number	1134691-04-5
Physical Appearance	Solid

Potential Pharmaceutical Applications

Based on the activities of related arylpropionic acid derivatives, **3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride** presents a scaffold for investigation in the following therapeutic areas:

- Anticancer Activity: Numerous arylpropionic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][4] The mechanism of action for some of these derivatives involves non-cyclooxygenase (COX) targets, suggesting a potential for novel anticancer therapies.[6]
- Antimicrobial Activity: Derivatives of arylpropionic acids have been synthesized and shown to possess activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[7][8][9]
- Anti-inflammatory and Analgesic Activity: This is the most well-known application of arylpropionic acids, with prominent examples like ibuprofen and naproxen. While many of these act as COX inhibitors, novel derivatives may exhibit different mechanisms of action.[1][2][3]

Experimental Protocols

The following are detailed, generalized protocols for the initial screening of **3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride** for potential anticancer and antimicrobial activities.

In Vitro Anticancer Activity Screening: MTT Assay

This protocol outlines the determination of the cytotoxic effects of the compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- **3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride**
- Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS), sterile
- MTT solution (5 mg/mL in PBS), sterile-filtered
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
- 96-well flat-bottom sterile microplates
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.
 - Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

- Compound Treatment:
 - Prepare a stock solution of **3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride** in an appropriate solvent (e.g., DMSO or sterile water).
 - Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations.
 - Remove the medium from the wells and add 100 μ L of the diluted compound solutions to the respective wells in triplicate. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).
 - Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
- MTT Assay:
 - After the incubation period, add 10 μ L of the 5 mg/mL MTT solution to each well.[\[13\]](#)
 - Incubate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.[\[13\]](#)
 - Carefully aspirate the medium containing MTT and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.[\[13\]](#)
 - Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[\[11\]](#)
- Data Acquisition:
 - Measure the absorbance of each well at 570 nm using a microplate reader.[\[11\]](#)[\[13\]](#) A reference wavelength of 630 nm can be used to reduce background noise.[\[11\]](#)

Data Analysis:

The percentage of cell viability can be calculated using the following formula:

$$\% \text{ Viability} = (\text{Absorbance of Treated Cells} / \text{Absorbance of Control Cells}) \times 100$$

The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of cell viability against the compound concentration.

In Vitro Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of the compound against a specific bacterial strain.[14][15][16]

Materials:

- **3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride**
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well U-bottom microtiter plates
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Sterile saline (0.85% NaCl)

Procedure:

- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
 - Suspend the colonies in sterile saline.
 - Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

- Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL.
- Compound Dilution:
 - Prepare a stock solution of the compound in a suitable solvent.
 - In a 96-well plate, add 100 μ L of CAMHB to wells 2 through 12.
 - Add 200 μ L of the highest concentration of the compound to well 1.
 - Perform a 2-fold serial dilution by transferring 100 μ L from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 μ L from well 10.
 - Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
- Inoculation and Incubation:
 - Add 100 μ L of the prepared bacterial inoculum to wells 1 through 11.
 - Cover the plate and incubate at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Reading the MIC:
 - After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Quantitative Data from Related Compounds:

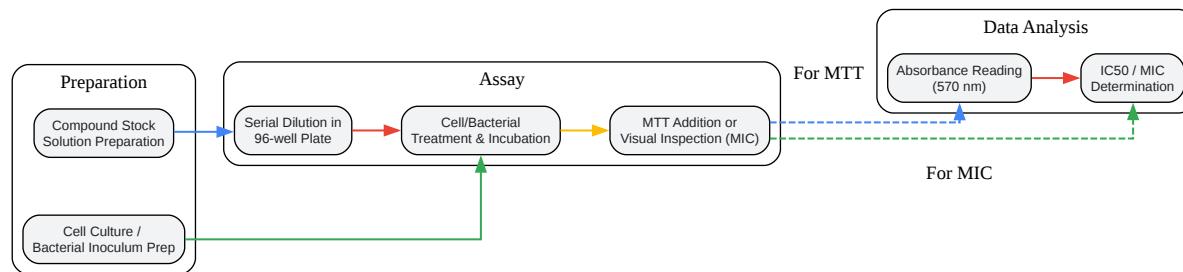
The following table presents IC_{50} and MIC values for some arylpropionic acid derivatives from the literature to provide a comparative context for potential results.

Compound Class	Assay	Cell Line / Organism	Activity (IC ₅₀ / MIC)	Reference
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives	Antiproliferative	A549 (lung cancer)	IC ₅₀ : 2.47 - 25.4 μ M	[17]
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives	Antimicrobial	S. aureus (MRSA)	MIC: 1 - 8 μ g/mL	[18]
Chlorinated 3-phenylpropanoic acid derivatives	Antimicrobial	E. coli	MIC: 16 μ g/mL	[8]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary screening of **3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride**.

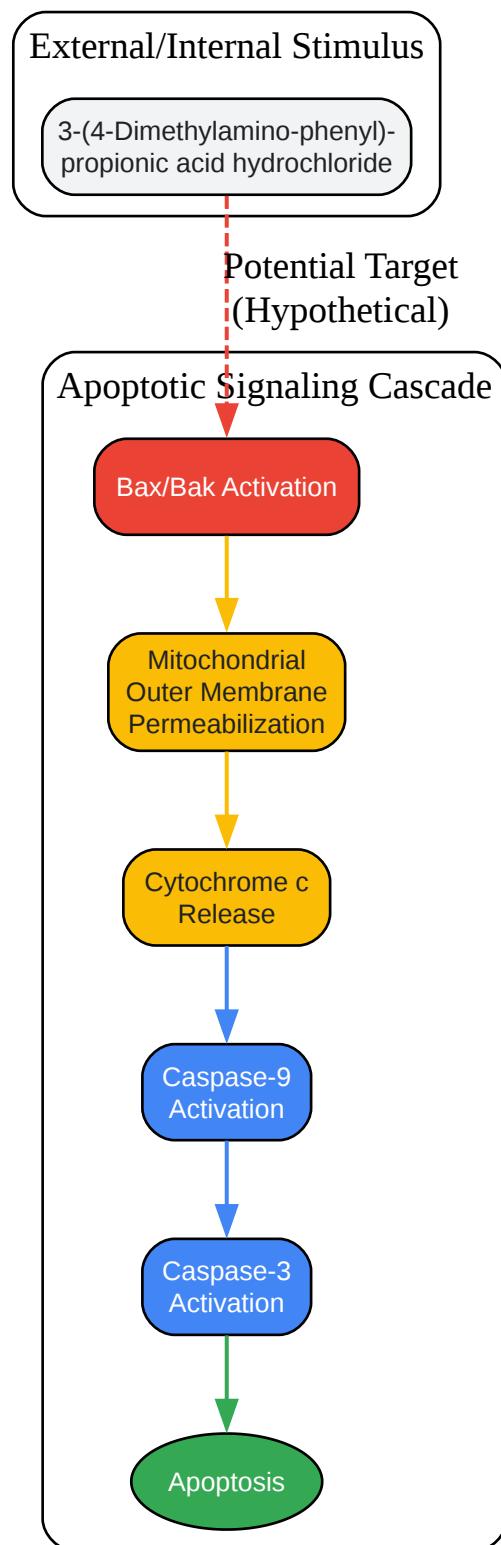


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Caption: A generalized workflow for in vitro screening.

Hypothetical Signaling Pathway

Given that some arylpropionic acid derivatives exhibit anticancer effects independent of COX inhibition, a potential area of investigation could be their impact on apoptosis-related signaling pathways. The diagram below illustrates a simplified apoptotic pathway that could be explored.



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Caption: A hypothetical apoptotic pathway for investigation.

Disclaimer: The proposed applications and mechanisms of action for **3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride** are based on the activities of structurally related compounds and are intended for research guidance only. Further experimental validation is required to confirm these potential activities.

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